(3R,4R,4aR,5R,6aR,6aS,6bR,9S,10S,12aR,14bR)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol

Description

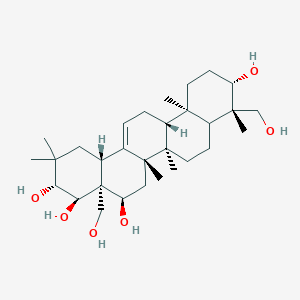

Protoaescigenin is a natural compound with the molecular formula C30H50O6. It is a triterpenoid saponin aglycone derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties .

Properties

Molecular Formula |

C30H50O6 |

|---|---|

Molecular Weight |

506.7 g/mol |

IUPAC Name |

(3R,4R,4aR,5R,6aR,6aS,6bR,9S,10S,12aR,14bR)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol |

InChI |

InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19?,20-,21+,22-,23+,24+,26+,27-,28-,29-,30+/m1/s1 |

InChI Key |

VKJLHZZPVLQJKG-JWCXVLEDSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@](C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Protoaescigenin can be synthesized through the controlled degradation of escin, a saponin complex found in horse chestnut seeds. The process involves a two-step chemical reaction that yields a mixture of olean-12-ene sapogenins, from which protoaescigenin is isolated and purified . The reaction conditions typically include the use of solvents such as lower alcohols or binary solvent systems like isopropanol-cyclohexane, which facilitate crystallization and purification .

Industrial Production Methods

Industrial production of protoaescigenin primarily involves extraction from plant sources. Methods such as water extraction, ethanol extraction, and ultrasonic extraction are commonly used to isolate protoaescigenin from horse chestnut seeds . Biosynthesis through plant cell culture or microbial fermentation is another approach for producing protoaescigenin on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Protoaescigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .

Common Reagents and Conditions

Common reagents used in the reactions involving protoaescigenin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like ethanol, methanol, and acetonitrile are frequently used to dissolve the compound and facilitate the reactions .

Major Products Formed

The major products formed from the reactions of protoaescigenin include its diacetonide derivatives, which are synthesized through regioselective functionalization. These derivatives are used in various scientific research applications due to their enhanced stability and biological activity .

Scientific Research Applications

Protoaescigenin has a wide range of scientific research applications:

Mechanism of Action

Protoaescigenin exerts its effects through various molecular targets and pathways. It interacts with lipid membranes, modifying their parameters and enhancing their stability . The compound also influences signaling pathways involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties . Additionally, protoaescigenin has been shown to inhibit tumor progression by affecting cell proliferation and apoptosis pathways .

Comparison with Similar Compounds

Protoaescigenin is similar to other triterpenoid saponins, such as barringtogenol C and β-aescin. it is unique in its specific biological activities and stability. Unlike barringtogenol C, protoaescigenin has a distinct molecular structure that allows for regioselective functionalization, making it more versatile for various applications . β-aescin, another compound derived from horse chestnut seeds, shares some biological activities with protoaescigenin but differs in its physicochemical properties and interaction with lipid membranes .

List of Similar Compounds

- Barringtogenol C

- β-Aescin

- Oleanolic acid

- Ursolic acid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.